N,N-Diisopropyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine class of psychoactive substances. It is structurally related to other tryptamines, which are known for their serotonergic activity and potential psychoactive effects. This compound has garnered interest in both scientific and recreational contexts due to its unique properties and effects on the human brain.
N,N-Diisopropyltryptamine hydrochloride is synthesized through various chemical methods, primarily derived from tryptamine precursors. It can be found in research settings and is often discussed in the context of psychoactive substances and their pharmacological profiles.
N,N-Diisopropyltryptamine hydrochloride is classified as a psychedelic substance due to its ability to activate serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. It falls under the broader category of tryptamines, which includes other well-known compounds such as psilocybin and N,N-dimethyltryptamine.
The synthesis of N,N-Diisopropyltryptamine hydrochloride typically involves several steps, including the use of tryptamine derivatives as starting materials. A common method involves the alkylation of tryptamine with diisopropylamine, followed by purification processes such as crystallization or chromatography.
For example, one synthesis route includes:
N,N-Diisopropyltryptamine hydrochloride has a complex molecular structure characterized by an indole ring system typical of tryptamines. Its structural formula can be represented as:
The compound features two isopropyl groups attached to the nitrogen atom of the indole structure.
N,N-Diisopropyltryptamine hydrochloride can undergo various chemical reactions typical of amines and indoles. Key reactions include:
The primary mechanism of action for N,N-Diisopropyltryptamine hydrochloride involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. Upon binding, it mimics serotonin, leading to altered neurotransmission that results in psychedelic effects.
Relevant data includes:
N,N-Diisopropyltryptamine hydrochloride is primarily used in research settings to study its effects on serotonin receptors and its potential therapeutic applications in treating mood disorders or other psychological conditions. Additionally, it serves as a model compound for synthesizing other psychoactive substances within pharmacological research.
The systematic exploration of synthetic tryptamine derivatives represents a pivotal chapter in psychopharmacology, emerging alongside mid-20th-century research into serotonergic neurotransmission. N,N-Diisopropyltryptamine (DiPT) hydrochloride belongs to a class of compounds initially investigated for their ability to modulate serotonin receptors, particularly the 5-HT₂A subtype implicated in perceptual alterations. While naturally occurring tryptamines like psilocybin (from Psilocybe mushrooms) and N,N-dimethyltryptamine (DMT) (in ayahuasca) have ancient ethnobotanical histories, DiPT is a wholly synthetic analog first synthesized and characterized by Alexander Shulgin in the 1970s. Shulgin documented its unique auditory-distorting effects in his 1997 compendium TiHKAL ("Tryptamines I Have Known and Loved"), distinguishing it from visual-dominant hallucinogens like LSD or psilocybin [2] [7].
The pharmacological interest in DiPT arose during efforts to map structure-activity relationships (SAR) among tryptamines. Researchers aimed to understand how N-alkyl chain modifications influence receptor binding and functional outcomes. DiPT’s isopropyl substitutions at the terminal amine represented a deliberate deviation from simpler methyl or ethyl groups in DMT or DET (diethyltryptamine). This structural alteration yielded a compound with a distinct psychoacoustic profile, shifting research focus toward sensory-modality-specific effects of hallucinogens. By the 1990s, the U.S. Drug Enforcement Administration (DEA) identified DiPT as a "compound of concern" due to limited recreational use, cementing its status as a target for neurochemical and behavioral studies [1] [7].
Table 1: Key Tryptamines in Psychopharmacological Research
Compound | Substituents | Origin | Primary Research Focus |
---|---|---|---|
N,N-Diisopropyltryptamine (DiPT) | N,N-diisopropyl | Synthetic | Auditory processing, 5-HT receptor selectivity |
Psilocybin | 4-phosphoryloxy (metabolized to 4-HO-DMT) | Natural (fungal) | Visual effects, depression therapeutics |
DMT | N,N-dimethyl | Natural (plant/mammalian) | Endogenous hallucinogen, rapid metabolism |
5-MeO-DMT | 5-methoxy, N,N-dimethyl | Natural (plant/toad) | Agonist potency, monoamine oxidase interactions |
5-MeO-DiPT ("Foxy") | 5-methoxy, N,N-diisopropyl | Synthetic | Receptor affinity, neurotoxicity concerns |
DiPT hydrochloride (chemical formula: C₁₆H₂₄N₂·HCl) belongs to the broad class of serotonergic tryptamine hallucinogens, defined by an ethylamine side chain linked to an indole ring. Its classification hinges on two structural features:
DiPT’s pharmacological profile is defined by its interaction with serotonin receptors. In vitro studies show moderate to low affinity for 5-HT₁A (Kᵢ = 121–538 nM), 5-HT₂A (Kᵢ = 1,200–>10,000 nM), and 5-HT₂C receptors (Kᵢ = 290–>10,000 nM), acting as a partial-to-full agonist depending on the receptor subtype [2] [6]. Unlike DMT, DiPT’s discriminative stimulus effects in rodents are only partially blocked by 5-HT₂A antagonists like volinanserin, suggesting mechanistic nuances. It also exhibits weak inhibition of the serotonin transporter (SERT; Kᵢ = 180–1,258 nM) but negligible activity at dopamine or norepinephrine transporters [1] [2].
Structurally, DiPT serves as a parent compound for several analogues:
Table 2: Receptor Binding Profile of DiPT and Key Analogues
Target | DiPT Affinity (Kᵢ, nM) | 5-MeO-DiPT Affinity (Kᵢ, nM) | 4-HO-DiPT (Estimated) |
---|---|---|---|
5-HT₁A | 121–538 | 15.8–149 | Moderate |
5-HT₂A | 1,200–>10,000 | 162–>10,000 | High |
5-HT₂C | 290–>10,000 | 1,740–>10,000 | Moderate |
SERT | 180–1,258 | 1,618–2,531 | Low |
DAT | 4,100–>10,000 | >10,000 | Negligible |
Behaviorally, DiPT’s auditory distortions distinguish it from classical tryptamines. In humans, it causes nonlinear pitch shifts, rendering music disharmonious—effects tentatively linked to 5-HT₂C modulation in auditory cortices. Rodent studies confirm its unique discriminative stimulus properties: LSD, DOM, and MDMA fully substitute for DiPT in drug-discrimination paradigms, whereas DMT only partially substitutes, and methamphetamine fails entirely [1] [9].
DiPT’s legal status remains heterogeneous globally, reflecting evolving risk assessments of synthetic tryptamines:
The DEA’s withdrawn 2022 proposal highlighted regulatory challenges: while DiPT’s psychoactivity and structural similarity to controlled tryptamines (e.g., psilocybin) support control, limited human toxicity data complicate risk-benefit analyses. International divergence persists, with some jurisdictions prioritizing analog controls (e.g., UK’s Generic Ban) while others await evidence of public health harm [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: